4-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry due to their ability to inhibit various enzymes and receptors. The structure of this compound includes a chloro-substituted benzene ring, an indoline moiety, and a morpholine ring, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Indoline Moiety: The indoline ring can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable precursor such as 2-chloroethylmorpholine reacts with the indoline derivative.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder in acidic conditions.
Substitution: The chloro group on the benzene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Indole derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and bacterial infections.
Biological Research: Used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: Employed in the synthesis of more complex molecules and as a building block in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes like dihydropteroate synthase in bacteria, thereby exerting antibacterial effects. In cancer research, it may inhibit kinases or other enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
- 4-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is unique due to the presence of the morpholine ring, which can influence its pharmacokinetic properties and biological activity. The morpholine ring can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable molecule in drug development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S/c1-24-9-8-17-14-16(2-7-20(17)24)21(25-10-12-28-13-11-25)15-23-29(26,27)19-5-3-18(22)4-6-19/h2-7,14,21,23H,8-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBIRLFSJJJZSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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